Anaritide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXOSWNDXOOHKN-LWECRCKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H175N39O35S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104595-79-1 (acetate) | |

| Record name | Anaritide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095896085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401336852 | |

| Record name | Anaritide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2724.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95896-08-5 | |

| Record name | Anaritide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095896085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anaritide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anaritide: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of anaritide, a synthetic analog of atrial natriuretic peptide (ANP).

Core Structure and Chemical Properties

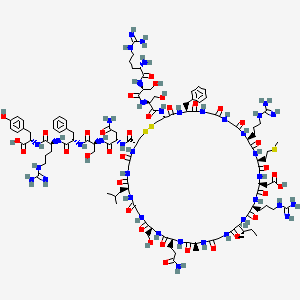

This compound is a 25-amino acid synthetic peptide that corresponds to residues 102-126 of the human atrial natriuretic factor prohormone.[1] It is also known as human atrial natriuretic peptide (102-126). A disulfide bond between the cysteine residues at positions 7 and 23 is crucial for its biological activity.

Amino Acid Sequence: Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr

| Property | Value | Source |

| Molecular Formula | C₁₁₂H₁₇₅N₃₉O₃₅S₃ | PubChem |

| Molecular Weight | 2724.0 g/mol | PubChem |

| Synonyms | Auriculin, ANF (102-126) | PubChem |

Mechanism of Action and Physiological Function

This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[2][3] This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[3][4] The primary functions of this compound, mediated by increased intracellular cGMP, include:

-

Vasodilation: this compound induces relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

-

Natriuresis and Diuresis: It promotes the excretion of sodium and water by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound antagonizes the effects of this system, contributing to its blood pressure-lowering effects.

The signaling pathway is initiated by the binding of this compound to NPR-A, which triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The subsequent rise in cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to the physiological responses.

Signaling Pathway Diagram

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Anaritide Receptor Binding Affinity: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anaritide, a 25-amino acid synthetic analog of the human Atrial Natriuretic Peptide (ANP), represents a significant molecule in cardiovascular research and therapeutic development. Structurally identical to the C-terminal residues 102-126 of the human ANP prohormone, this compound mimics the physiological actions of endogenous ANP. These effects, which include vasodilation, natriuresis, and diuresis, are mediated through its interaction with a specific family of cell surface receptors known as the Natriuretic Peptide Receptors (NPRs).

This technical guide provides a comprehensive overview of the binding affinity of this compound to its primary receptor targets. It details the structure and function of these receptors, summarizes the available binding affinity data, describes the downstream signaling pathways, and outlines the standard experimental protocols used to quantify these molecular interactions.

The Natriuretic Peptide Receptor Family

There are three primary subtypes of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. These receptors are distinguished by their structure, ligand selectivity, and signal transduction mechanisms.

-

Natriuretic Peptide Receptor-A (NPR-A): Also known as guanylate cyclase-A (GC-A), this is the principal receptor for both ANP and this compound.[1] It is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing intrinsic guanylyl cyclase activity.[2][3] Ligand binding induces receptor dimerization and a conformational change that activates the cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[3][4]

-

Natriuretic Peptide Receptor-B (NPR-B): Also known as guanylate cyclase-B (GC-B), this receptor is structurally similar to NPR-A and also functions as a guanylate cyclase. However, it is preferentially activated by C-type Natriuretic Peptide (CNP) and shows a significantly lower affinity for ANP and, by extension, this compound.

-

Natriuretic Peptide Receptor-C (NPR-C): This receptor binds all natriuretic peptides (ANP, BNP, and CNP) with high and roughly equal affinity. Lacking an intracellular guanylyl cyclase domain, it was initially termed a "clearance receptor" responsible for the internalization and degradation of circulating natriuretic peptides. However, NPR-C is now understood to possess its own signaling functions, coupling through inhibitory G-proteins (Gi) to inhibit adenylyl cyclase and reduce intracellular cyclic Adenosine Monophosphate (cAMP) levels.

Receptor Binding Affinity Data

Direct quantitative binding affinity data (e.g., Kd, Ki) for this compound across all receptor subtypes is not extensively detailed in publicly available literature. However, as this compound is a direct analog of ANP, the binding characteristics of ANP serve as a very close and relevant proxy. Qualitative and competition studies confirm that this compound (as ANF 102-126) is a potent ligand for natriuretic peptide receptors.

The following table summarizes the binding and functional parameters for the endogenous ligand, Atrial Natriuretic Peptide (ANP).

| Ligand | Receptor | Parameter | Value | Cell/Tissue Type |

| ANP | NPR-A | Kd | ~4-6 pM | Rat Retinal Particulate Preparations |

| ANP | NPR-A | Kd | ~0.4 nM | Recombinant Murine GC/ANF-R |

| ANP | NPR-A | ED50 (cGMP) | ~5 nM | Rhesus Monkey Lung Membranes |

| ANP | NPR-C | Ki (approx.) | Similar to ANP (99-126) | N/A |

*Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. *ED50 (Half Maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. *Ki (Inhibition Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Signaling Pathways

The binding of this compound to its receptors initiates distinct downstream signaling cascades. The primary pathways for NPR-A and NPR-C are visualized below.

NPR-A Signaling Pathway

The binding of this compound to NPR-A activates its intrinsic guanylyl cyclase function, leading to the production of the second messenger cGMP. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which mediates most of the downstream physiological effects.

NPR-C Signaling Pathway

The NPR-C receptor, upon binding this compound, can trigger two main events: receptor-mediated clearance of the ligand or initiation of a G-protein-coupled signaling cascade that inhibits adenylyl cyclase.

Experimental Protocols

The affinity of this compound for its receptors is primarily determined using radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions. A functional assessment can also be made by measuring the downstream production of cGMP.

Radioligand Competition Binding Assay

This method is used to determine the inhibition constant (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand (e.g., 125I-ANP) for binding to the receptor.

Workflow Diagram

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells known to express the target receptor (e.g., HEK293 cells transfected with human NPR-A).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a binding buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Receptor membranes (e.g., 10-20 µg of protein).

-

A fixed concentration of radioligand (e.g., 125I-ANP at a concentration near its Kd).

-

Varying concentrations of unlabeled this compound (typically spanning 6-8 orders of magnitude).

-

Binding buffer to reach the final assay volume.

-

-

Include control wells for total binding (no this compound) and non-specific binding (a high concentration of unlabeled ANP).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding for each this compound concentration by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cGMP Production

This assay measures the functional consequence of this compound binding to NPR-A by quantifying the production of the second messenger, cGMP.

Detailed Methodology:

-

Cell Culture and Stimulation:

-

Plate cells expressing NPR-A (e.g., vascular smooth muscle cells or transfected HEK293 cells) in multi-well plates and grow to near confluence.

-

Wash the cells and replace the medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX) to prevent cGMP degradation. Pre-incubate for 15-30 minutes.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis and cGMP Quantification:

-

Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer provided in a commercial kit).

-

Centrifuge the lysates to pellet cell debris.

-

Quantify the cGMP concentration in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cGMP concentration to the protein content of each well.

-

Plot the normalized cGMP levels against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to elicit 50% of the maximal cGMP production.

-

Conclusion

This compound exerts its potent cardiovascular and renal effects primarily through high-affinity binding to the Natriuretic Peptide Receptor-A, and to a lesser extent, the clearance/signaling receptor NPR-C. While specific quantitative binding constants for this compound are not widely published, its activity closely mirrors that of its parent molecule, ANP, which binds to NPR-A with picomolar to low nanomolar affinity. The activation of NPR-A initiates a well-defined cGMP-mediated signaling pathway, while interaction with NPR-C contributes to both ligand clearance and cAMP-inhibitory signaling. The robust and well-established experimental protocols of radioligand binding and functional cGMP assays provide the necessary tools for researchers to precisely quantify these interactions, aiding in the continued development and characterization of this compound and other natriuretic peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]

Anaritide: A Comprehensive Technical Guide on its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaritide, a synthetic 25-amino-acid analog of the endogenous atrial natriuretic peptide (ANP), elicits a range of physiological responses primarily affecting the cardiovascular and renal systems. As a potent activator of natriuretic peptide receptor-A (NPR-A), this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, leading to vasodilation, natriuresis, and diuresis. This technical guide provides an in-depth analysis of the core physiological effects of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action: The NPR-A Signaling Pathway

This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2][3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the observed physiological responses.[1]

The primary outcomes of this signaling cascade include:

-

Vasodilation: Relaxation of vascular smooth muscle cells, leading to a decrease in peripheral vascular resistance and blood pressure.[4]

-

Renal Effects: Increased glomerular filtration rate (GFR), enhanced natriuresis (sodium excretion), and diuresis (water excretion).

-

Hormonal Modulation: Inhibition of the renin-angiotensin-aldosterone system (RAAS).

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism of Blood Pressure Regulation through the Atrial Natriuretic Peptide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Anaritide: A Technical Guide

Anaritide , a synthetic 25-amino acid peptide analog of the human atrial natriuretic peptide (ANP), emerged from the growing understanding of the physiological role of natriuretic peptides in cardiovascular and renal homeostasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical investigation of this compound, with a focus on its development for acute renal failure and congestive heart failure.

Introduction and Discovery

The discovery of this compound is rooted in the identification of atrial natriuretic factor (ANF) in the early 1980s as a hormone synthesized and released by cardiac atria in response to atrial distension. This peptide was found to possess potent diuretic, natriuretic, and vasodilatory properties, primarily through its interaction with the natriuretic peptide receptor-A (NPR-A) and subsequent activation of the second messenger cyclic guanosine monophosphate (cGMP).

This compound, also known as human atrial natriuretic peptide (102-126), was synthesized to harness the therapeutic potential of ANP. Its development was driven by the need for a stable and potent natriuretic peptide that could be administered intravenously for acute conditions characterized by fluid overload and vasoconstriction, such as acute renal failure and decompensated congestive heart failure.

Synthesis of this compound

While the precise, proprietary industrial synthesis protocol for this compound is not publicly detailed, it is produced using standard solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

General Solid-Phase Peptide Synthesis Protocol

The synthesis of a 25-amino acid peptide like this compound would generally follow these steps:

-

Resin Preparation: An appropriate resin, such as a Rink amide resin, is selected to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Attachment (Anchoring): The C-terminal amino acid, with its amino group protected (commonly with an Fmoc group), is covalently attached to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amine for the next coupling reaction.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amine of the resin-bound amino acid to form a peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

-

Purification and Characterization: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and amino acid analysis.

Mechanism of Action

This compound exerts its physiological effects by mimicking the actions of endogenous ANP. Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-linked receptor.

Signaling Pathway

The binding of this compound to NPR-A initiates a signaling cascade that leads to vasodilation, natriuresis, and diuresis.

This compound signaling pathway leading to its physiological effects.

Preclinical Studies

Prior to human trials, this compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety.

Experimental Protocols

While specific proprietary preclinical study protocols are not extensively published, the general approach would involve the following:

-

Animal Models of Acute Renal Failure: Rodent models are commonly used to mimic human acute kidney injury. These can include:

-

Ischemia-Reperfusion Injury Model: The renal artery is clamped for a defined period, followed by reperfusion to induce ischemic injury.

-

Nephrotoxic Models: Administration of agents like cisplatin or glycerol to induce kidney damage.

-

-

Animal Models of Congestive Heart Failure: Larger animal models, such as dogs or pigs, are often used to create models of heart failure, for instance, through rapid ventricular pacing or coronary artery ligation.

-

Methodology:

-

Animal Selection and Acclimatization: Healthy animals of a specific species and strain are selected and allowed to acclimatize to the laboratory environment.

-

Induction of Disease Model: The respective disease state (acute renal failure or congestive heart failure) is induced.

-

Drug Administration: this compound is administered intravenously at various doses, often as a continuous infusion. A control group receives a placebo (e.g., saline).

-

Endpoint Assessment: Key parameters are measured at baseline and at various time points after drug administration. These include:

-

Renal Function: Glomerular filtration rate (GFR), renal blood flow, urine output, and serum creatinine.

-

Hemodynamics: Mean arterial pressure, cardiac output, and systemic vascular resistance.

-

Histopathology: Kidney tissue is examined for evidence of tubular necrosis and other pathological changes.

-

-

Clinical Trials

This compound has been investigated in several clinical trials, primarily for the treatment of acute tubular necrosis (a form of acute renal failure) and congestive heart failure.

Experimental Workflow for Clinical Trials

The general workflow for a randomized controlled trial of this compound is as follows:

General workflow of a randomized clinical trial for this compound.

Clinical Trial in Acute Tubular Necrosis

A significant multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy of this compound in patients with acute tubular necrosis.[1]

-

Inclusion Criteria: Critically ill patients with a diagnosis of acute tubular necrosis.

-

Exclusion Criteria: Specific exclusion criteria would have been defined in the study protocol, likely including pre-existing end-stage renal disease and contraindications to vasodilators.

-

Methodology:

| Outcome | This compound Group | Placebo Group | p-value |

| Overall Population (n=504) | |||

| Dialysis-Free Survival | 43% | 47% | 0.35 |

| Oliguric Subgroup (n=120) | |||

| Dialysis-Free Survival | 27% | 8% | 0.008 |

| Non-Oliguric Subgroup (n=378) | |||

| Dialysis-Free Survival | 48% | 59% | 0.03 |

Table 1: Key Outcomes of the this compound Trial in Acute Tubular Necrosis.[1]

Clinical Trial in Congestive Heart Failure

This compound was also evaluated for its hemodynamic and renal effects in patients with chronic congestive heart failure.

-

Inclusion Criteria: Patients with chronic New York Heart Association (NYHA) class II to IV heart failure.

-

Methodology:

-

35 patients received 1-hour infusions of this compound at rates varying from 0.03 to 0.3 µg/kg/min.

-

Hemodynamic parameters were measured using right-sided heart catheterization.

-

Renal effects were assessed by measuring urine volume and sodium excretion.

-

| Parameter | Baseline (Mean ± SEM) | This compound (Mean ± SEM) | p-value |

| Hemodynamic Effects | |||

| Mean Systemic Arterial Pressure (mmHg) | 94 ± 2 | 87 ± 2 | < 0.05 |

| Right Atrial Pressure (mmHg) | 10 ± 1 | 8 ± 1 | < 0.05 |

| Mean Pulmonary Arterial Pressure (mmHg) | 33 ± 2 | 28 ± 2 | < 0.05 |

| Pulmonary Artery Wedge Pressure (mmHg) | 22 ± 2 | 15 ± 2 | < 0.05 |

| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 | < 0.05 |

| Renal Effects | |||

| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 | < 0.05 |

| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 | < 0.05 |

Table 2: Hemodynamic and Renal Effects of this compound in Congestive Heart Failure.

Conclusion

This compound, a synthetic atrial natriuretic peptide, demonstrated potent hemodynamic and renal effects in both preclinical and clinical studies. Its mechanism of action, centered on the cGMP signaling pathway, leads to vasodilation and natriuresis. While initial studies in congestive heart failure showed promising physiological effects, a large-scale clinical trial in acute tubular necrosis did not demonstrate an overall benefit in dialysis-free survival. However, a subgroup analysis suggested a potential benefit in oliguric patients, although it appeared to worsen outcomes in non-oliguric patients. These findings highlight the complex pathophysiology of acute renal failure and the challenges in translating promising physiological effects into broad clinical efficacy. Further research into patient stratification and targeted therapies based on underlying pathophysiology may be necessary to realize the therapeutic potential of natriuretic peptides in these critical conditions.

References

Anaritide Preclinical Studies: A Technical Guide

Introduction

Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), has been the subject of numerous preclinical investigations to elucidate its therapeutic potential, primarily in the context of renal and cardiovascular disorders. As a member of the natriuretic peptide family, this compound exerts its biological effects through the activation of natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates a cascade of downstream physiological responses, including natriuresis, diuresis, and vasodilation. This technical guide provides a comprehensive overview of the core preclinical studies of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models.

Mechanism of Action: NPR-A Activation and cGMP Signaling

This compound's primary mechanism of action involves its binding to and activation of the natriuretic peptide receptor-A (NPR-A).[1][2] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain. The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase activity. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4]

The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream target proteins, ultimately leading to the physiological effects of this compound.[5] These effects include relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, as well as actions on the kidney to increase glomerular filtration rate (GFR) and inhibit sodium and water reabsorption, resulting in natriuresis and diuresis.

This compound binds to NPR-A, activating guanylyl cyclase to produce cGMP, which in turn activates PKG to elicit physiological effects.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in various preclinical models, primarily focusing on its renal and cardiovascular actions.

Renal Effects

In canine models, renal arterial infusion of this compound has been shown to increase the fractional excretion of sodium, indicating a direct natriuretic effect. Studies in dogs with chronic renal failure demonstrated that intravenous administration of this compound induced diuresis and natriuresis. The mechanism of these renal effects involves an increase in the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles of the glomerulus.

Cardiovascular Effects

In animal models of heart failure, this compound has demonstrated beneficial hemodynamic effects. In dogs with congestive heart failure, incremental infusions of ANP (of which this compound is an analog) led to significant decreases in mean arterial pressure, cardiac output, and right atrial pressure in healthy animals. However, in dogs with heart failure, the renal excretory effects were blunted, suggesting a potential alteration in the response to natriuretic peptides in the setting of chronic cardiac dysfunction.

Pharmacokinetics

Toxicology

Detailed preclinical toxicology data for this compound, such as No-Observed-Adverse-Effect-Level (NOAEL) or LD50 values, are not extensively published. However, general safety pharmacology studies are a standard component of preclinical drug development. These studies typically evaluate the potential adverse effects of a test substance on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. For a peptide therapeutic like this compound, toxicology assessments would also include evaluations of immunogenicity.

Standard preclinical toxicology programs also involve repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) to characterize the toxicological profile following repeated administration. Furthermore, genotoxicity and carcinogenicity studies are conducted to assess the mutagenic and carcinogenic potential of a new drug candidate. Developmental and reproductive toxicology (DART) studies are also a critical component to evaluate any potential effects on fertility, embryonic development, and pre- and post-natal development.

Experimental Protocols

In Vitro cGMP Stimulation Assay

The ability of this compound to stimulate cGMP production can be assessed in vitro using cultured cells that express NPR-A, such as vascular smooth muscle cells or specific cell lines engineered to overexpress the receptor.

Protocol Outline:

-

Cell Culture: Plate NPR-A expressing cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period.

-

Lysis and Measurement: Lyse the cells and measure the intracellular cGMP concentration using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Workflow for determining the in vitro cGMP stimulation by this compound.

In Vivo Myocardial Infarction Model in Rats

To evaluate the efficacy of this compound in a model of heart failure, a common preclinical model is the surgically induced myocardial infarction in rats.

Protocol Outline:

-

Anesthesia and Ventilation: Anesthetize the rat and provide mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Closure and Recovery: Close the chest cavity and allow the animal to recover.

-

Treatment: Administer this compound or placebo at specified doses and time points post-infarction.

-

Hemodynamic Assessment: At the end of the study period, measure cardiac function and hemodynamics using techniques such as echocardiography or invasive pressure-volume loop analysis.

-

Histopathology: Harvest the heart for histological analysis to assess infarct size and cardiac remodeling.

Workflow for evaluating this compound in a rat model of myocardial infarction.

Conclusion

Preclinical studies have established the fundamental mechanism of action of this compound through NPR-A activation and cGMP signaling, leading to beneficial pharmacodynamic effects on the renal and cardiovascular systems. While specific quantitative data on pharmacokinetics and toxicology are not extensively available in the public literature, the general principles of preclinical evaluation for peptide therapeutics provide a framework for understanding the safety and disposition of this compound. The experimental models and protocols described herein represent standard methodologies used to characterize the preclinical profile of natriuretic peptides like this compound. Further research and public dissemination of detailed quantitative data would be invaluable for a more complete understanding of this compound's preclinical characteristics.

References

- 1. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial natriuretic factor receptor guanylate cyclase, ANF-RGC, transduces two independent signals, ANF and Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Anaritide's Mechanism of Action in Renal Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaritide, a synthetic analog of the human atrial natriuretic peptide (ANP), has been investigated for its potential therapeutic role in acute renal failure (ARF), particularly in the context of acute tubular necrosis (ATN).[1] As a 25-amino-acid peptide, this compound mimics the physiological actions of endogenous ANP, a hormone primarily synthesized and released by cardiac atria in response to atrial distension.[1][2] This guide provides a detailed overview of the mechanism of action of this compound in renal failure, summarizing key clinical trial data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: The NPR-A/cGMP Signaling Pathway

This compound exerts its renal effects by activating the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[3][4] This receptor is a transmembrane protein with an intracellular guanylyl cyclase domain. The binding of this compound to NPR-A initiates a signaling cascade that is central to its physiological effects in the kidney.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to the extracellular domain of the NPR-A receptor located on the surface of various renal cells, including glomerular mesangial cells and tubular epithelial cells.

-

Guanylate Cyclase Activation: This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain.

-

cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), which in turn mediate the downstream physiological responses.

The primary renal effects of this pathway include:

-

Increased Glomerular Filtration Rate (GFR): this compound induces vasodilation of the afferent arteriole and vasoconstriction of the efferent arteriole in the glomerulus. This action increases the hydrostatic pressure within the glomerular capillaries, leading to a higher GFR.

-

Natriuresis and Diuresis: this compound promotes the excretion of sodium (natriuresis) and water (diuresis) by inhibiting sodium reabsorption in the renal tubules, particularly the medullary collecting duct.

-

Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS): this compound suppresses the release of renin, thereby reducing the production of angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention.

Signaling Pathway Diagram

References

- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic factor in oliguric acute renal failure. This compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A genetic model defines the importance of the atrial natriuretic peptide receptor (guanylyl cyclase-A) in the regulation of kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Anaritide and Cardiac Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling, the alteration in the structure and function of the heart in response to injury or stress, is a key pathological process in the development and progression of heart failure. Anaritide, a synthetic analog of the endogenous atrial natriuretic peptide (ANP), has been investigated for its potential to favorably modulate this process. This technical guide provides an in-depth overview of the current understanding of this compound's role in cardiac remodeling, with a focus on preclinical and clinical evidence, underlying signaling mechanisms, and relevant experimental methodologies. While direct clinical evidence for this compound's long-term effects on cardiac remodeling is limited, a substantial body of preclinical research highlights the critical role of the ANP signaling pathway in mitigating adverse cardiac remodeling.

Core Signaling Pathways

This compound exerts its effects by activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This initiates a signaling cascade that primarily antagonizes pro-hypertrophic and pro-fibrotic pathways.

Anti-Hypertrophic Signaling Pathway

This compound's anti-hypertrophic effects are mediated through the cGMP-dependent protein kinase (PKG), which interferes with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1] Calcineurin, a calcium-dependent phosphatase, is a key mediator of pathological cardiac hypertrophy.

Anti-Fibrotic Signaling Pathway

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of pathological remodeling. This compound's anti-fibrotic effects are largely attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3] PKG, activated by cGMP, directly phosphorylates the downstream mediator Smad3 at sites that prevent its nuclear translocation, thereby inhibiting the transcription of pro-fibrotic genes.[2][3]

Quantitative Data from Preclinical and Clinical Studies

While clinical trials on this compound have primarily focused on short-term hemodynamic and renal effects in acute heart failure, preclinical studies using genetic models provide significant quantitative insights into the role of the ANP system in cardiac remodeling.

Preclinical Data: ANP Knockout Mouse Models

Studies utilizing mice with genetic deletion of ANP (ANP-/-) have consistently demonstrated an exaggerated adverse remodeling response to cardiac stress, providing strong evidence for the protective role of the ANP signaling pathway that this compound activates.

| Parameter | Model | Condition | Wild-Type (WT) | ANP -/- | Key Finding | Reference |

| Heart Weight / Body Weight (mg/g) | Dilated Cardiomyopathy (DCM) | DCM | 7.2 ± 0.3 | 9.1 ± 0.5 | ANP deficiency exacerbates cardiac hypertrophy in DCM. | |

| Left Ventricular Internal Diameter, diastole (mm) | Dilated Cardiomyopathy (DCM) | DCM | 4.8 ± 0.1 | 5.4 ± 0.2 | ANP deficiency leads to greater ventricular dilation. | |

| Fractional Shortening (%) | Dilated Cardiomyopathy (DCM) | DCM | 25 ± 2 | 18 ± 1 | ANP is crucial for preserving systolic function in DCM. | |

| Interstitial Fibrosis (%) | Dilated Cardiomyopathy (DCM) | DCM | 3.1 ± 0.4 | 6.8 ± 0.7 | ANP protects against the development of cardiac fibrosis. | |

| Heart Weight / Body Weight (mg/g) | Volume Overload (Aorto-caval fistula) | Volume Overload | 6.8 ± 0.3 | 8.5 ± 0.4 | Exaggerated hypertrophic response to volume overload in the absence of ANP. |

Clinical Data: this compound and Related Natriuretic Peptides

Clinical trials with this compound and other natriuretic peptides (e.g., Nesiritide, Ularitide) have yielded mixed results regarding long-term benefits on cardiac remodeling and mortality. Many studies were designed to assess short-term endpoints in acute decompensated heart failure.

| Study/Drug | Patient Population | Primary Endpoint(s) | Key Findings on Remodeling | Reference |

| This compound | Acute Tubular Necrosis | Dialysis-free survival | No direct cardiac remodeling data. | |

| This compound | Congestive Heart Failure | Hemodynamics, renal function | Significant reductions in right atrial and pulmonary artery wedge pressures; no long-term remodeling data. | |

| Ularitide (TRUE-AHF trial) | Acute Heart Failure | Cardiovascular mortality | No significant effect on long-term cardiovascular mortality; no specific remodeling data reported. |

Note: There is a notable lack of published clinical trial data specifically evaluating the long-term effects of this compound on quantitative markers of cardiac remodeling such as left ventricular mass index, collagen volume fraction, or changes in ejection fraction over an extended period.

Experimental Protocols

Detailed experimental protocols from this compound-specific cardiac remodeling studies are not extensively published. However, based on general methodologies from relevant preclinical research, a representative protocol can be outlined.

Representative Preclinical Experimental Workflow

This workflow illustrates a common approach to inducing and assessing cardiac remodeling in a rodent model and evaluating the therapeutic effect of a compound like this compound.

Key Methodologies:

-

Animal Models of Cardiac Remodeling:

-

Pressure Overload: Transverse aortic constriction (TAC) or supravalvular aortic stenosis in rodents to induce concentric hypertrophy.

-

Volume Overload: Creation of an arteriovenous fistula (e.g., aorto-caval shunt) to induce eccentric hypertrophy.

-

Myocardial Infarction: Ligation of the left anterior descending coronary artery to model post-infarct remodeling.

-

-

This compound Administration:

-

Typically administered via continuous intravenous infusion using osmotic mini-pumps to ensure stable plasma concentrations.

-

Dosages in preclinical studies have varied, often ranging from 0.1 to 1.0 µg/kg/min in rats.

-

-

Assessment of Cardiac Structure and Function:

-

Echocardiography: Non-invasive serial assessment of left ventricular dimensions (LVIDd, LVIDs), wall thickness, fractional shortening, and ejection fraction.

-

Invasive Hemodynamics: Catheterization to measure ventricular pressures and contractility (dP/dt).

-

-

Histological and Molecular Analysis of Cardiac Tissue:

-

Fibrosis Assessment: Staining of heart sections with Masson's trichrome or Picrosirius red to quantify collagen deposition.

-

Hypertrophy Assessment: Staining with Wheat Germ Agglutinin (WGA) to measure cardiomyocyte cross-sectional area.

-

Gene and Protein Expression: Analysis of markers for fibrosis (e.g., collagen I, III, TGF-β), hypertrophy (e.g., ANP, BNP, β-MHC), and signaling pathway components (e.g., phosphorylated Smad3, NFAT).

-

-

Biomarkers of Cardiac Remodeling:

-

Serum levels of pro-collagen type I C-terminal propeptide (PICP) as a marker of collagen synthesis.

-

Mid-regional pro-atrial natriuretic peptide (MR-proANP) has been identified as a potential biomarker for myocardial fibrosis.

-

Conclusion

This compound, through its activation of the NPR-A receptor and subsequent cGMP-PKG signaling, demonstrates significant potential to mitigate adverse cardiac remodeling by inhibiting both hypertrophic and fibrotic pathways. Preclinical evidence from ANP knockout models strongly supports the crucial role of this signaling system in maintaining cardiac homeostasis under stress. However, a clear translation of these promising preclinical findings into definitive clinical benefits for long-term cardiac remodeling in heart failure patients remains to be established. Future clinical trials with this compound or other natriuretic peptide agonists should incorporate specific cardiac remodeling endpoints to fully elucidate their therapeutic potential in this critical area of cardiovascular medicine.

References

- 1. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Atrial natriuretic peptide inhibits transforming growth factor beta-induced Smad signaling and myofibroblast transformation in mouse cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Anaritide and the cGMP Second Messenger System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), represents a significant area of investigation in the management of cardiovascular and renal diseases.[1][2] Its therapeutic potential is intrinsically linked to its ability to modulate the cyclic guanosine monophosphate (cGMP) second messenger system. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the cGMP pathway, and presents key experimental data and methodologies for researchers in the field.

Mechanism of Action: The this compound-cGMP Axis

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein with intrinsic guanylyl cyclase activity. The binding of this compound to the extracellular domain of NPR-A induces a conformational change, leading to the activation of the intracellular guanylyl cyclase domain. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4]

The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins. This cascade of events leads to a variety of physiological responses, including:

-

Vasodilation: PKG-mediated phosphorylation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation. This contributes to a reduction in blood pressure.

-

Natriuresis and Diuresis: In the kidneys, increased cGMP levels lead to an increase in glomerular filtration rate (GFR) and a decrease in sodium reabsorption in the renal tubules. This results in increased sodium and water excretion.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound, through cGMP signaling, can suppress the release of renin and aldosterone, further contributing to its blood pressure-lowering and natriuretic effects.

The signaling is terminated by the action of phosphodiesterases (PDEs), particularly PDE5, which hydrolyze cGMP to the inactive GMP.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and other ANP analogs on key physiological and biochemical parameters, compiled from various preclinical and clinical studies.

Table 1: Hemodynamic Effects of an ANP Analog (MANP) in Hypertensive Subjects

| Dose (µg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |

| 1.25 | ▼ 15 ± 5 | ▼ 8 ± 3 | ▲ 5 ± 2 |

| 2.5 | ▼ 20 ± 6 | ▼ 10 ± 4 | ▲ 8 ± 3 |

| 5.0 | ▼ 25 ± 7 | ▼ 12 ± 5 | ▲ 12 ± 4 |

Data presented as mean change from baseline ± SEM. Data extracted from a first-in-human study of MANP, a novel ANP analogue.

Table 2: Effects of an ANP Analog (MANP) on Plasma cGMP and Urinary Sodium Excretion in Hypertensive Subjects

| Dose (µg/kg) | Peak Plasma cGMP (pmol/mL) | 4-hour Urinary Sodium Excretion (mmol) |

| 1.25 | 15 ± 3 | 50 ± 10 |

| 2.5 | 25 ± 5 | 80 ± 15 |

| 5.0 | 40 ± 8 | 120 ± 20 |

Data presented as mean ± SEM. Data extracted from a first-in-human study of MANP, a novel ANP analogue.

Table 3: Effects of this compound Infusion (0.2 µg/kg/min) in Patients with Acute Tubular Necrosis

| Outcome | This compound Group (n=253) | Placebo Group (n=251) | p-value |

| Dialysis-Free Survival (Overall) | 43% | 47% | 0.35 |

| Dialysis-Free Survival (Oliguric Subgroup) | 27% (16 of 60) | 8% (5 of 60) | 0.008 |

| Dialysis-Free Survival (Non-oliguric Subgroup) | 48% (88 of 183) | 59% (116 of 195) | 0.03 |

Data from a multicenter, randomized, double-blind, placebo-controlled clinical trial.

Experimental Protocols

Measurement of Plasma and Urine cGMP by Radioimmunoassay (RIA)

This protocol outlines a typical radioimmunoassay for the quantification of cGMP in plasma and urine samples, a crucial method for assessing the pharmacodynamic effects of this compound.

1. Principle: This is a competitive binding assay where a known quantity of radiolabeled cGMP competes with the cGMP present in the sample for a limited number of binding sites on a cGMP-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

2. Materials:

-

cGMP standard solutions (for standard curve)

-

125I-labeled cGMP (tracer)

-

Anti-cGMP antibody

-

Precipitating agent (e.g., goat anti-rabbit IgG)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Plasma and urine samples collected from subjects

-

Gamma counter

3. Sample Preparation:

-

Plasma: Collect whole blood in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and isobutylmethylxanthine) to prevent cGMP degradation. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Urine: Collect urine samples and store at -80°C. Thaw and centrifuge before the assay to remove any precipitate.

4. Assay Procedure:

-

Prepare a standard curve by serially diluting the cGMP standard solution.

-

In appropriately labeled tubes, add a specific volume of assay buffer, standard or sample, anti-cGMP antibody, and 125I-labeled cGMP.

-

Incubate the tubes for a specified period (e.g., 18-24 hours) at 4°C to allow for competitive binding.

-

Add the precipitating agent to separate the antibody-bound cGMP from the free cGMP.

-

Incubate for a further period to allow for precipitation.

-

Centrifuge the tubes at high speed to pellet the antibody-bound complex.

-

Decant the supernatant containing the free radiolabeled cGMP.

-

Measure the radioactivity of the pellet in a gamma counter.

5. Data Analysis:

-

Plot a standard curve of the percentage of bound radioactivity versus the concentration of the cGMP standards.

-

Determine the concentration of cGMP in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Assessment of Renal Function

1. Glomerular Filtration Rate (GFR): GFR is a key indicator of kidney function and can be assessed by measuring the clearance of an ideal filtration marker, such as inulin or iothalamate. The protocol typically involves a continuous intravenous infusion of the marker to achieve a steady-state plasma concentration. Timed urine and blood samples are collected to calculate the clearance rate.

2. Natriuresis and Diuresis: These parameters are assessed by collecting urine over a defined period and measuring the total volume (for diuresis) and the sodium concentration (for natriuresis). Urinary sodium concentration is typically measured using an ion-selective electrode.

Visualizations

Caption: this compound signaling pathway leading to physiological responses.

Caption: General experimental workflow for a clinical study of this compound.

Conclusion

This compound's mechanism of action via the cGMP second messenger system provides a strong rationale for its investigation in cardiovascular and renal disorders. The quantitative data presented in this guide highlight its potent hemodynamic and renal effects. The detailed experimental protocols serve as a resource for researchers designing and conducting studies to further elucidate the therapeutic potential of this compound and similar natriuretic peptide analogs. Future research should continue to focus on optimizing dosing strategies and identifying patient populations most likely to benefit from this therapeutic approach.

References

- 1. Direct measurement of cGMP in blood plasma and urine by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of GLP-1 receptor agonists on kidney and cardiovascular disease outcomes: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Anaritide's Influence on Glomerular Filtration Rate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anaritide, a synthetic analog of the human atrial natriuretic peptide (ANP), has been a subject of extensive research for its potential therapeutic effects on renal function, particularly its impact on the glomerular filtration rate (GFR). This guide provides an in-depth technical overview of the mechanisms, experimental data, and clinical protocols related to this compound's effects on GFR.

Core Mechanism of Action

This compound exerts its primary influence on GFR through a well-defined hemodynamic mechanism within the glomerulus. As a potent vasodilator, this compound selectively dilates the afferent arterioles while simultaneously constricting the efferent arterioles.[1][2][3][4][5] This dual action leads to a significant increase in the hydrostatic pressure within the glomerular capillaries, a key determinant of the glomerular filtration rate. This effect is particularly relevant in conditions of acute kidney injury where renal blood flow and GFR are compromised.

The downstream signaling cascade initiated by this compound binding to its receptor is crucial to its renal effects. This compound binds to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase receptor. This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then act as a second messenger, mediating the physiological responses to this compound, including the modulation of vascular tone in the renal arterioles.

Quantitative Effects on Glomerular Filtration Rate

Clinical studies investigating the direct impact of this compound on GFR have yielded valuable quantitative data. A notable study in postcardiac surgical patients with acute renal impairment demonstrated a significant improvement in GFR following long-term infusion of ANP.

| Parameter | During ANP Infusion (50 ng/kg/min) | After Discontinuation of ANP |

| Glomerular Filtration Rate (GFR) | 19.9 +/- 3.1 ml/min | 13.5 +/- 2.1 ml/min (32% decrease, P<0.01) |

| Urine Flow (UF) | 6.4 +/- 1.1 ml/min | 4.6 +/- 0.8 ml/min (28% decrease, P<0.001) |

| Renal Blood Flow (RBF) | 408 +/- 108 ml/min | 281 +/- 75 ml/min (31% decrease, P<0.05) |

| Renal Vascular Resistance (RVR) | 0.286 +/- 0.054 mmHg.min/ml | 0.552 +/- 0.104 mmHg.min/ml (93% increase, P<0.05) |

| Data from a study on long-term infusion of ANP in patients with acute renal impairment after cardiac surgery. |

While several larger clinical trials have evaluated this compound in the context of acute tubular necrosis (ATN), they have primarily focused on broader clinical endpoints such as dialysis-free survival rather than direct GFR measurements. In a multicenter, randomized, double-blind, placebo-controlled trial involving 504 critically ill patients with ATN, this compound was administered as a 24-hour intravenous infusion of 0.2 microgram per kilogram of body weight per minute. While the overall rate of dialysis-free survival was not significantly improved, a prospectively defined subgroup of 120 patients with oliguria showed a significant increase in dialysis-free survival from 8% in the placebo group to 27% in the this compound group (P=0.008).

Experimental Protocols

The methodologies employed in clinical trials provide a framework for understanding how the effects of this compound on GFR are assessed.

This compound Administration

A common protocol for this compound administration in clinical trials for acute renal failure involves a continuous intravenous infusion. A frequently cited dosage is 0.2 micrograms per kilogram of body weight per minute for a duration of 24 hours.

Measurement of Glomerular Filtration Rate

Direct and accurate measurement of GFR is critical in assessing the renal effects of this compound. The gold standard for GFR measurement involves the clearance of exogenous filtration markers. In the study of long-term ANP infusion, GFR was determined by the urinary clearance of Chromium-51 labeled ethylenediaminetetraacetic acid (Cr-EDTA) . This method involves the intravenous administration of the marker and subsequent measurement of its concentration in plasma and urine over a defined period to calculate the clearance rate.

In addition to Cr-EDTA, para-aminohippuric acid (PAH) clearance is often used to measure renal plasma flow, providing a more comprehensive assessment of renal hemodynamics.

For broader clinical trials where direct GFR measurement may be less feasible, changes in serum creatinine concentration and the need for renal replacement therapy serve as surrogate markers for GFR. However, it is important to note that serum creatinine levels can be influenced by factors other than GFR, especially in critically ill patients.

Visualizing the Pathways and Processes

To better understand the complex interactions and workflows, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its effects on GFR.

Caption: this compound Signaling Pathway in Renal Arterioles.

References

- 1. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]

- 2. Atrial natriuretic peptide and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Anaritide: A Synthetic Atrial Natriuretic Peptide for Cardiorenal Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anaritide, a 25-amino acid synthetic analog of the endogenous human atrial natriuretic peptide (ANP), represents a significant area of investigation for its therapeutic potential in cardiovascular and renal diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, signaling pathways, and a summary of key experimental findings. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a synthetic peptide identical to the C-terminal 25 amino acids (residues 102-126) of the human natriuretic prohormone, preproANP.[1] As an analog of ANP, it mimics the physiological effects of the native hormone, which is primarily involved in the regulation of blood pressure, blood volume, and electrolyte homeostasis.[2][3] this compound exerts its effects through binding to natriuretic peptide receptors, leading to a cascade of intracellular events that result in vasodilation, natriuresis, and diuresis.[4][5] This guide explores the fundamental aspects of this compound, from its molecular interactions to its clinical implications.

Mechanism of Action

The primary mechanism of action for this compound involves its interaction with the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor. The binding of this compound to NPR-A initiates a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This enzymatic activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.

Elevated intracellular cGMP levels trigger a variety of downstream effects, including:

-

Vasodilation: cGMP activates cGMP-dependent protein kinase (PKG), which in turn leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a decrease in systemic vascular resistance.

-

Natriuresis and Diuresis: In the kidneys, this compound increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles. It also directly inhibits sodium reabsorption in the renal tubules, leading to increased sodium and water excretion.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By promoting natriuresis and vasodilation, this compound counteracts the effects of the RAAS, leading to reduced aldosterone secretion and further contributing to its blood pressure-lowering effects.

Signaling Pathway

The signaling cascade initiated by this compound is a critical aspect of its pharmacological activity. The pathway can be summarized as follows:

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Hemodynamic Effects of this compound in Heart Failure

Data from a study in patients with chronic New York Heart Association class II to IV heart failure receiving 1-hour infusions of this compound.

| Parameter | Infusion Rate (µg/kg/min) | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) |

| Mean Systemic Arterial Pressure (mmHg) | 0.03 - 0.3 | 94 ± 2 | 87 ± 2 |

| Mean Right Atrial Pressure (mmHg) | 0.03 - 0.3 | 10 ± 1 | 8 ± 1 |

| Mean Pulmonary Artery Pressure (mmHg) | 0.03 - 0.3 | 33 ± 2 | 28 ± 2 |

| Cardiac Index (L/min/m²) | 0.03 - 0.3 | 2.39 ± 0.15 | 2.62 ± 0.15 |

| Systemic Vascular Resistance | 0.03 - 0.3 | Decreased Significantly | - |

Table 2: Renal Effects of this compound in Heart Failure

Data from the same study in patients with chronic heart failure.

| Parameter | Infusion Rate (µg/kg/min) | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) |

| Urine Volume (ml/min) | 0.03 - 0.3 | 1.6 ± 0.2 | 2.3 ± 0.4 |

| Sodium Excretion (µEq/min) | 0.03 - 0.3 | 47 ± 13 | 74 ± 20 |

| Fractional Excretion of Sodium (%) | 0.03 - 0.3 | 0.41 ± 0.11 | 0.59 ± 0.14 |

Table 3: Clinical Outcomes of this compound in Acute Tubular Necrosis

Data from a multicenter, randomized, double-blind, placebo-controlled trial in critically ill patients with acute tubular necrosis receiving a 24-hour infusion of this compound (0.2 µg/kg/min) or placebo.

| Patient Subgroup | Outcome | This compound Group | Placebo Group | P-value |

| All Patients (n=504) | Dialysis-Free Survival at 21 days | 43% | 47% | 0.35 |

| Oliguric Patients (n=120) | Dialysis-Free Survival at 21 days | 27% (16 of 60) | 8% (5 of 60) | 0.008 |

| Non-Oliguric Patients (n=378) | Dialysis-Free Survival at 21 days | 48% (88 of 183) | 59% (116 of 195) | 0.03 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound's activity.

NPR-A Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NPR-A receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the NPR-A receptor are isolated and prepared.

-

Incubation: A fixed concentration of a radiolabeled ANP analog (e.g., ¹²⁵I-ANP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of this compound's binding affinity for the NPR-A receptor.

cGMP Functional Assay (Enzyme Immunoassay - EIA)

This protocol describes a competitive enzyme immunoassay to quantify the production of cGMP in response to this compound stimulation.

Methodology:

-

Cell Stimulation: Target cells (e.g., vascular smooth muscle cells or renal tubular cells) are treated with various concentrations of this compound for a specified time.

-

Cell Lysis: The cells are lysed to release intracellular cGMP.

-

Competitive Immunoassay: The cell lysates are added to microplate wells pre-coated with an anti-cGMP antibody. A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is also added. The cGMP from the sample and the enzyme-conjugated cGMP compete for binding to the antibody.

-

Detection: After washing to remove unbound components, a substrate is added that reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Quantification: The concentration of cGMP in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of cGMP. This allows for the determination of the EC₅₀ value for this compound-induced cGMP production.

Clinical Significance and Future Directions

This compound has been investigated in several clinical settings, most notably in acute tubular necrosis and congestive heart failure. While it has shown some promise in specific patient populations, such as oliguric patients with acute tubular necrosis, its overall efficacy has not been sufficient to warrant broad clinical use. The primary dose-limiting side effect is hypotension, a direct consequence of its vasodilatory properties.

Future research may focus on the development of more targeted analogs of ANP with improved therapeutic windows or on combination therapies that could enhance the beneficial renal and cardiovascular effects of this compound while mitigating its hypotensive effects. Further elucidation of the downstream signaling pathways and the factors that modulate receptor sensitivity could also open new avenues for therapeutic intervention.

Conclusion

This compound, as a synthetic atrial natriuretic peptide, provides a valuable tool for understanding the physiological and pathophysiological roles of the natriuretic peptide system. Its well-defined mechanism of action, centered on the activation of the NPR-A/cGMP signaling pathway, has been extensively studied. While clinical applications have been met with challenges, the wealth of data gathered from studies on this compound continues to inform the development of novel therapies for cardiovascular and renal diseases. This guide serves as a foundational resource for researchers and drug developers, providing a structured overview of the key technical aspects of this compound.

References

- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

Anaritide's Role in Cardiovascular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), plays a significant role in cardiovascular homeostasis. By activating natriuretic peptide receptor-A (NPR-A), this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, leading to a cascade of physiological effects. These include vasodilation, natriuresis, and diuresis, which collectively contribute to the reduction of blood pressure and extracellular fluid volume. This technical guide provides an in-depth overview of the molecular mechanisms, physiological effects, and therapeutic potential of this compound in the context of cardiovascular regulation. It summarizes key quantitative data from clinical trials, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its physiological effects by mimicking the actions of endogenous ANP. The primary mechanism involves binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][2] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2][3][4]

The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and renal tubules. This signaling cascade leads to:

-

Vasodilation: PKG-mediated phosphorylation in vascular smooth muscle cells leads to the relaxation of the vasculature, resulting in a decrease in systemic vascular resistance and blood pressure.

-

Natriuresis and Diuresis: In the kidneys, this compound increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles. It also inhibits sodium reabsorption in the renal tubules. These combined actions lead to increased sodium and water excretion.

-